(4-Chloro-2-nitrophenyl)methanamine
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Overview
Description
(4-Chloro-2-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group at the 4-position, a nitro group at the 2-position, and a methanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-nitrophenyl)methanamine typically involves the nitration of 4-chlorotoluene to form 4-chloro-2-nitrotoluene, followed by the reduction of the nitro group to an amine group. The reaction conditions for these steps often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a suitable catalyst (such as palladium on carbon) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using hydrogen gas and a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Major Products Formed
Reduction: (4-Chloro-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-Chloro-2-nitrophenyl)methanone or other oxidized derivatives
Scientific Research Applications
(4-Chloro-2-nitrophenyl)methanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (4-Chloro-2-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. Additionally, the amine group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-2-nitrophenyl)methanamine: Similar structure but with a methoxy group instead of a chloro group.
(4-Nitrophenyl)methanamine: Lacks the chloro group.
(4-Chloro-2-aminophenyl)methanamine: The nitro group is reduced to an amine group .
Uniqueness
(4-Chloro-2-nitrophenyl)methanamine is unique due to the presence of both chloro and nitro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C7H7ClN2O2 |
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Molecular Weight |
186.59 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2 |
InChI Key |
RYMNWMZBAABHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CN |
Origin of Product |
United States |
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